molecular formula C9H11N3O2 B12327692 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine

7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B12327692
M. Wt: 193.20 g/mol
InChI Key: QEMNRXNTKYILFK-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is a specialized chemical compound with the molecular formula C9H11N3O2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine typically involves the nitration of 1,2,3,4-tetrahydroquinoline. One common method includes dissolving 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid while cooling with an ice bath, followed by the addition of a nitrating agent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar nitration processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,2,3,4-tetrahydroquinolin-4-amine .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique chemical structure allows for modifications that can enhance drug efficacy and specificity. For instance, compounds derived from this amine have been shown to act as selective inhibitors of nitric oxide synthase (NOS), which plays a crucial role in pain management and neuroprotection. A notable study reported that certain derivatives exhibited potent activity against neuronal nitric oxide synthase (nNOS), demonstrating their potential in treating neuropathic pain conditions .

Case Study: Inhibitors of nNOS
In a study focused on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives, researchers identified compounds that selectively inhibited nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). The most potent compound demonstrated a significant reduction in thermal hyperalgesia in rat models, indicating its therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules
The compound is widely utilized in organic chemistry as a building block for synthesizing more complex molecules. It facilitates the exploration of new chemical reactions and pathways. Researchers have employed it in multi-component reactions to synthesize novel derivatives with potential biological activity .

Example: Synthesis of Pyrrolidine Derivatives
A one-pot synthesis method utilizing this compound led to the creation of new N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones. This efficient synthetic route was confirmed through various spectroscopic techniques .

Biological Studies

Neuroprotective Properties
Recent studies have investigated the biological effects of this compound on various biological systems. Its role as a potential neuroprotective agent has garnered attention due to its ability to modulate nitric oxide levels in neuronal tissues .

Material Science

Development of Advanced Materials
The properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials can exhibit improved durability and functionality due to the unique characteristics imparted by the tetrahydroquinoline structure .

Analytical Chemistry

Detection and Quantification Applications
In analytical chemistry, this compound is employed in methods designed to detect and quantify other compounds. Its utility in providing valuable data across various fields enhances its significance in research applications .

Summary Table of Applications

Application AreaDescriptionNotable Findings/Case Studies
Pharmaceutical Development Intermediate for drugs targeting neurological disorders; selective nNOS inhibitors identifiedPotent activity against nNOS; reduced pain response in animal models
Organic Synthesis Building block for complex molecules; multi-component reactionsSynthesis of novel pyrrolidine derivatives via efficient one-pot methods
Biological Studies Investigating neuroprotective propertiesModulation of nitric oxide levels; potential neuroprotective effects
Material Science Development of advanced materials such as polymers and coatingsEnhanced durability and functionality due to chemical structure
Analytical Chemistry Used in detection and quantification methodsValuable data generation across various research fields

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may involve interactions with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine (also referred to as 7-nitro tetrahydroquinoline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • IUPAC Name : this compound

The compound exhibits a unique tetrahydroquinoline framework that contributes to its biological properties.

The biological activity of 7-nitro tetrahydroquinoline can be attributed to several mechanisms:

  • Nitric Oxide Synthase Inhibition : Research has shown that derivatives of tetrahydroquinolines can inhibit nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). This inhibition is crucial for managing conditions associated with excessive nitric oxide production, such as neuropathic pain and inflammation .
  • Antimicrobial Activity : Studies indicate that 7-nitro tetrahydroquinoline exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. It shows promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

Biological Activity Data

Activity TypeEffectivenessNotes
nNOS InhibitionPotent (IC50 < 100 nM)Selective for nNOS over eNOS
AntimicrobialModerateEffective against Gram-positive bacteria
AnticancerPromisingInduces apoptosis in cancer cell lines

Case Study 1: Neuropathic Pain Management

In a study involving rats with induced neuropathic pain (L5/L6 spinal nerve ligation model), administration of 7-nitro tetrahydroquinoline at a dosage of 30 mg/kg resulted in significant reversal of thermal hyperalgesia and reduction of tactile hyperesthesia. This suggests its potential as a therapeutic agent in managing neuropathic pain conditions .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of 7-nitro tetrahydroquinoline against various pathogens. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli strains, indicating its potential application in treating bacterial infections .

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of 7-nitro tetrahydroquinoline derivatives. Modifications at various positions on the quinoline ring have been shown to enhance biological activity. For instance, increasing the electron-withdrawing capacity at the 7-position significantly improved nNOS inhibition potency .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

7-nitro-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C9H11N3O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-2,5,8,11H,3-4,10H2

InChI Key

QEMNRXNTKYILFK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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